molecular formula C27H13ClN4O5 B243003 4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE

4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE

Cat. No.: B243003
M. Wt: 508.9 g/mol
InChI Key: MIKKNTPURWLMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are nitrogen-containing heterocycles that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. This particular compound features a pyrrolo[3,4-f]isoindole core, which is functionalized with chlorobenzoyl and dipyridinyl groups, making it a highly versatile molecule for various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions often retain the core isoindole structure while introducing new functional groups that enhance the compound’s properties .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with various biological targets . Its unique structure allows it to be used in the development of new drugs and diagnostic tools. Additionally, in the industry, it can be utilized in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for optimizing its use in therapeutic and industrial applications .

Properties

Molecular Formula

C27H13ClN4O5

Molecular Weight

508.9 g/mol

IUPAC Name

8-(4-chlorobenzoyl)-2,6-dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C27H13ClN4O5/c28-15-7-5-14(6-8-15)23(33)22-20-18(24(34)31(26(20)36)16-3-1-9-29-12-16)11-19-21(22)27(37)32(25(19)35)17-4-2-10-30-13-17/h1-13H

InChI Key

MIKKNTPURWLMLI-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N2C(=O)C3=CC4=C(C(=C3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CN=CC=C6

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=CC4=C(C(=C3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CN=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.